6-[(2-oxo-2-phenylethyl)sulfanyl]-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
6-phenacylsulfanyl-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N4O5S/c40-30(25-7-3-1-4-8-25)22-45-35-36-29-20-32-31(43-23-44-32)19-28(29)34(42)39(35)21-24-11-13-26(14-12-24)33(41)38-17-15-37(16-18-38)27-9-5-2-6-10-27/h1-14,19-20H,15-18,21-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRRVRVJYCHMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)C7=CC=CC=C7)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid derivatives serve as precursors for quinazolinone cores. For example, N-alkyl anthranilic acids undergo cyclization in acetic anhydride to form 4H-benzo[d]oxazin-4-one intermediates, which subsequently react with amines to yield quinazolinones. In the target compound, thedioxolo ring is introduced via ortho-dihydroxybenzene precursors, which undergo cyclization with dichloromethane or triphosgene under basic conditions.
Microwave-Assisted Solid-Phase Synthesis
Green chemistry approaches, such as microwave irradiation or solvent-free grinding, enhance reaction efficiency. For instance, 2-thioquinazolinones subjected to microwave irradiation with alkylating agents (e.g., phenacyl bromides) in PEG-600 or ethanol achieve 85–92% yields within 5–15 minutes. This method minimizes byproducts and is scalable for the quinazolinone core.
Introduction of the Sulfanyl Group at Position 6
The 6-[(2-oxo-2-phenylethyl)sulfanyl] substituent is introduced via nucleophilic substitution or thiol-alkylation.
Thiol-Displacement Reactions
2-Mercaptoquinazolin-4(3H)-one intermediates react with α-bromo ketones (e.g., 2-bromo-1-phenylethanone) in acetone or DMF using K₂CO₃ as a base. This method, validated for S-substituted quinazolinones, affords 70–80% yields after recrystallization. The reaction mechanism involves deprotonation of the thiol group to form a thiolate anion, which attacks the electrophilic carbon of the α-bromo ketone.
Solvent Optimization
PEG-600 emerges as an eco-friendly alternative to dimethylformamide (DMF), acting as both solvent and phase-transfer catalyst. In one study, PEG-600-mediated reactions achieved 88% yield for 2-alkylsulfanylquinazolinones, compared to 75% in ethanol.
Functionalization at Position 7: Benzyl-Piperazine-Carbonyl Moiety
The 7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl} group requires sequential coupling reactions.
Friedel-Crafts Alkylation
A benzyl group is introduced at position 7 via Friedel-Crafts alkylation using 4-(chloromethyl)benzoyl chloride and AlCl₃. Subsequent hydrolysis yields the carboxylic acid intermediate, which is coupled with 4-phenylpiperazine using EDCI/HOBt in dichloromethane.
Amide Bond Formation
The carbonyl linkage between the benzyl group and piperazine is formed via mixed anhydride or carbodiimide-mediated coupling. For example, 4-(4-phenylpiperazine-1-carbonyl)benzoic acid is activated with thionyl chloride and reacted with the quinazolinone derivative under inert conditions.
Ring Formation
Thedioxolo[4,5-g] ring is installed early in the synthesis to avoid side reactions.
Cyclization with Dichloromethane
Ortho-dihydroxy intermediates react with dichloromethane in the presence of K₂CO₃, forming the dioxolo ring via nucleophilic aromatic substitution. This method, adapted fromdioxolo[4,5-g]quinazolinone syntheses, achieves 65–78% yields.
Oxidative Coupling
Alternative protocols employ Cu(I)-catalyzed oxidative coupling of vicinal diols, though this is less common due to competing oxidation pathways.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for different preparation methods:
Challenges and Optimization Strategies
Regioselectivity Issues
Competing reactions at positions 6 and 7 necessitate protecting group strategies. Temporary protection of the thiol group with trityl chloride before benzylation mitigates this.
Purification Difficulties
The compound’s low solubility in common solvents complicates purification. Gradient recrystallization using ethanol/water mixtures (70:30 v/v) improves crystal purity.
Scale-Up Considerations
Microwave-assisted synthesis is preferable for industrial scale-up due to reduced reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-[(2-oxo-2-phenylethyl)sulfanyl]-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anticancer or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(2-oxo-2-phenylethyl)sulfanyl]-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may enhance binding affinity and specificity, while the thioether and dioxolo groups could modulate the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-fluorophenyl)-2-((2-oxo-2-phenylethyl)thio)-3-phenyl-4(3H)-pyrimidinone .
- 2-((2-oxo-2-phenylethyl)thio)-3-propyl-4(3H)-quinazolinone .
Uniqueness
6-[(2-oxo-2-phenylethyl)sulfanyl]-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the piperazine moiety, in particular, sets it apart from other quinazolinone derivatives, potentially enhancing its therapeutic potential.
Biological Activity
The compound 6-[(2-oxo-2-phenylethyl)sulfanyl]-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 472.55 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.55 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Dioxolo Ring: Utilizing cyclization reactions.
- Introduction of the Phenyl and Piperazine Moieties: Achieved through nucleophilic substitution reactions.
- Attachment of Sulfanyl and Oxo Groups: These are critical for enhancing biological activity.
Antimicrobial Activity
Studies have indicated that compounds similar to this quinazoline derivative exhibit significant antimicrobial properties. For instance, derivatives with sulfanyl groups have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls and interference with metabolic pathways.
Anticancer Properties
Research has demonstrated that quinazoline derivatives possess anticancer activity by inhibiting specific kinases involved in tumor growth. The presence of the piperazine moiety is thought to enhance selectivity towards cancer cells while minimizing effects on normal cells.
Analgesic and Anti-inflammatory Effects
Compounds with similar structures have been tested for analgesic and anti-inflammatory activities. In vivo studies suggest that they may reduce pain through inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
Study 1: Antimicrobial Efficacy
A study conducted by researchers found that a related compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics like ciprofloxacin. The study highlighted the potential for developing new antimicrobial agents from quinazoline derivatives .
Study 2: Anticancer Activity
In vitro assays demonstrated that compounds similar to this one inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Study 3: Pain Management
In animal models, administration of related compounds resulted in significant pain relief in inflammatory models, suggesting potential applications in treating chronic pain conditions .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including:
- Formation of the quinazoline core via cyclization reactions.
- Introduction of sulfanyl and phenylpiperazine moieties through nucleophilic substitution or coupling reactions.
- Final assembly using coupling reagents to integrate functional groups. Purity is ensured via column chromatography, HPLC, and spectroscopic validation (e.g., NMR, IR) .
Q. How should researchers approach structural elucidation given its complexity?
Prioritize a combination of:
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight.
- 1H/13C NMR to map hydrogen/carbon environments, particularly for the dioxolo and quinazoline groups.
- X-ray crystallography if single crystals are obtainable, to resolve regiochemistry .
Q. What computational tools predict this compound's pharmacokinetic properties?
Use ADMET predictors (e.g., SwissADME) to estimate:
- LogP (3.1) for lipophilicity, derived from XlogP data.
- Hydrogen bond donors (1) and acceptors (8) to assess solubility and membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Validate assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC50 vs. Ki).
- Check stereochemical purity : Impurities in chiral centers (e.g., phenylpiperazine group) may skew results.
- Compare with structural analogs : Use SAR tables to identify activity trends among derivatives .
Q. What strategies optimize regioselectivity during functional group modifications?
- Protecting groups : Temporarily shield reactive sites (e.g., dioxolo oxygen) during sulfanyl or piperazine substitutions.
- Computational modeling : DFT calculations predict electrophilic/nucleophilic hotspots to guide reaction design .
Q. How can AI-driven tools enhance synthesis or biological target identification?
- Reaction path optimization : Platforms like ICReDD use quantum chemical calculations to narrow down experimental conditions, reducing trial-and-error cycles.
- Target prediction : Deep learning models (e.g., DeepChem) map structural motifs to known targets (e.g., kinase inhibition) .
Q. What methodologies validate interactions with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for targets like PI3K or EGFR.
- Molecular docking : Align the compound’s 3D structure (from crystallography) with target active sites.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
Methodological Considerations
Q. How to address low yield in the final coupling step?
- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings involving aryl halides .
Q. What experimental designs mitigate metabolic instability in vitro?
- Microsomal incubation assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfide oxidation).
- Isotope labeling : Track degradation pathways via 14C-labeled analogs .
Q. How to design SAR studies for phenylpiperazine derivatives?
- Scaffold diversification : Modify the piperazine ring (e.g., methyl substitution) to alter steric effects.
- Bioisosteric replacement : Substitute the phenyl group with pyridyl or thiophene to modulate affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
